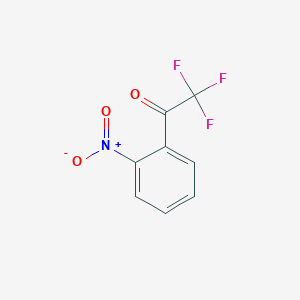

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-3-1-2-4-6(5)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAUUHMFSKFQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559641 | |

| Record name | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17408-17-2 | |

| Record name | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17408-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is an organic compound featuring a trifluoroacetyl group and a nitrophenyl moiety.[1] This structure positions it as a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] The presence of the highly electronegative trifluoromethyl group and the chromophoric nitrophenyl group imparts unique reactivity and characteristics to the molecule.[1] Understanding its core physicochemical properties is paramount for its effective application in research and development, enabling prediction of its behavior in various chemical and biological systems.

This guide provides a comprehensive overview of the known physicochemical properties of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone, alongside a detailed framework of standard experimental protocols for its thorough characterization. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure data integrity and reproducibility.

Core Physicochemical and Structural Properties

A summary of the key physicochemical and structural identifiers for 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is presented below. These values are compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 17408-17-2 | [2][3] |

| Molecular Formula | C₈H₄F₃NO₃ | [1][2][3] |

| Molecular Weight | 219.12 g/mol | [2][3] |

| Appearance | Pale yellow solid or liquid | [1] |

| Purity | ≥95% | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| Calculated LogP | 2.3398 | [3] |

| Topological Polar Surface Area (TPSA) | 60.21 Ų | [3] |

| Number of Hydrogen Bond Acceptors | 3 | [3] |

| Number of Hydrogen Bond Donors | 0 | [3] |

| Number of Rotatable Bonds | 2 | [3] |

| SMILES | C1=CC=C(C(=C1)C(=O)C(F)(F)F)[O-] | [3] |

| InChI Key | SMAUUHMFSKFQNB-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the nitrophenyl ring. Their chemical shifts and coupling patterns will be influenced by the positions of the nitro and trifluoroacetyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon and the carbon attached to the trifluoromethyl group will have characteristic chemical shifts.

-

¹⁹F NMR: A strong singlet is anticipated in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of functional groups like CF₃ and NO₂.

Recommended Experimental Characterization Workflows

To ensure the suitability of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone for drug development or other high-purity applications, a rigorous experimental characterization is essential. The following section outlines validated protocols for determining key physicochemical parameters.

Workflow for Purity and Identity Confirmation

This workflow establishes the identity and purity of a given batch of the compound.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone (CAS No. 17408-17-2) is a compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a trifluoromethyl ketone and an ortho-substituted nitrophenyl ring, presents a unique electronic and steric environment.[1][2] These characteristics make it a valuable synthon for more complex molecules but also pose a distinct challenge for structural elucidation.[3] Trifluoromethyl ketones are known for their enhanced reactivity and stability, while the nitrophenyl group is a potent chromophore and directing group.[1][4]

This guide provides an in-depth, practical framework for the comprehensive spectroscopic characterization of this molecule. As Senior Application Scientists, we move beyond mere data reporting. Our objective is to build a self-validating analytical narrative, explaining the causality behind experimental choices and interpreting the resulting data with a deep understanding of the underlying chemical principles. While experimental spectra for this specific ortho-isomer are not widely published, this guide synthesizes data from its known isomers and foundational spectroscopic principles to present a robust, predictive analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the cornerstone of molecular structure determination. For this molecule, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just recommended; it is essential for unambiguous characterization.

Experimental Workflow: A Unified NMR Approach

The following workflow ensures high-quality, reproducible data across all necessary NMR experiments.

Caption: Unified workflow for NMR sample preparation and data acquisition.

A. ¹H NMR Spectroscopy: Mapping the Aromatic System

Expertise & Rationale: The proton NMR spectrum will be dominated by the aromatic region. Due to the ortho-positioning of the two bulky, electron-withdrawing groups (-COCF₃ and -NO₂), all four protons on the phenyl ring are chemically non-equivalent. This asymmetry, combined with ortho- and meta-couplings, will produce a complex but highly informative pattern. We do not expect to see any other signals, as there are no other protons in the molecule.

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Prepare a solution of ~15 mg of the compound in ~0.6 mL of Chloroform-d (CDCl₃).

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. After standard tuning and shimming procedures, obtain a lock on the deuterium signal of the solvent.

-

Acquisition:

-

Use a standard 30° pulse sequence (e.g., Bruker's zg30).

-

Set the spectral width to cover a range of 0-10 ppm.

-

Acquire 16 scans with a relaxation delay (d1) of 2 seconds.

-

-

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction. Reference the residual CHCl₃ signal to 7.26 ppm.

Predicted Data & Interpretation: The aromatic protons will be significantly deshielded (shifted downfield) due to the powerful inductive and resonance effects of the nitro and trifluoroacetyl groups. The signals are expected to appear between 7.5 and 8.5 ppm. The ortho-substitution pattern leads to a predictable splitting pattern for a 1,2-disubstituted benzene ring, often appearing as two triplets and two doublets (or more complex variations like doublets of doublets).

| Predicted Proton Signal | Approx. Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |

| H-6 | ~8.2 - 8.4 | d or dd | ³J ≈ 7-9 | Ortho to -NO₂ group, most deshielded. |

| H-3 | ~7.9 - 8.1 | d or dd | ³J ≈ 7-9 | Ortho to -COCF₃ group. |

| H-4, H-5 | ~7.6 - 7.8 | m or ddd | ³J ≈ 7-9, ⁴J ≈ 1-2 | Meta to both substituents, more complex splitting. |

B. ¹⁹F NMR Spectroscopy: The Fluorine Signature

Expertise & Rationale: ¹⁹F NMR is an exceptionally sensitive and powerful technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range.[5] For 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone, this experiment provides a simple, clean signal that confirms the presence and electronic environment of the trifluoromethyl group.

Protocol: ¹⁹F NMR Acquisition

-

Sample: The same sample from the ¹H NMR experiment can be used.

-

Instrument Setup: Tune the probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).

-

Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected range (e.g., from -50 to -90 ppm).

-

A reference compound like trifluorotoluene (C₆H₅CF₃) at -63.72 ppm can be used, or the spectrometer can be referenced internally.

-

-

Processing: Standard Fourier transformation and processing are sufficient.

Predicted Data & Interpretation: A single, sharp peak is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of trifluoromethyl ketones attached to an aromatic ring typically falls in the range of -70 to -80 ppm.[5] The electron-withdrawing nature of the ortho-nitro group may cause a slight downfield shift compared to an unsubstituted phenyl ring.

| Predicted Fluorine Signal | Approx. Chemical Shift (ppm) | Predicted Multiplicity | Assignment Rationale |

| -CF₃ | -72 to -78 | s | Single chemical environment for the three fluorine atoms. |

C. ¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Rationale: The ¹³C NMR spectrum reveals the carbon skeleton. Key features will be the carbonyl carbon, the trifluoromethyl carbon (split into a quartet by fluorine), and the six distinct aromatic carbons. The strong electron-withdrawing groups will significantly influence the chemical shifts, providing further structural validation.

Protocol: ¹³C NMR Acquisition

-

Sample: The same sample can be used, but a more concentrated solution (~25-30 mg) is beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup: Tune the probe to the ¹³C frequency (e.g., ~101 MHz on a 400 MHz instrument).

-

Acquisition:

-

Use a proton-decoupled pulse sequence with a 30° pulse (e.g., Bruker's zgpg30).

-

Set the spectral width to 0-200 ppm.

-

Acquire at least 1024 scans to achieve a good signal-to-noise ratio. A relaxation delay of 2-3 seconds is standard.

-

-

Processing: Apply a line broadening of 1-2 Hz. Reference the CDCl₃ solvent signal to 77.16 ppm.

Predicted Data & Interpretation:

| Predicted Carbon Signal | Approx. Chemical Shift (ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) | Assignment Rationale |

| C=O | 175 - 185 | q (²J_CF ≈ 30-40 Hz) | Ketone carbonyl adjacent to a CF₃ group is deshielded and coupled to fluorine. |

| C-CF₃ | 115 - 125 | q (¹J_CF ≈ 280-300 Hz) | Trifluoromethyl carbon with a large one-bond coupling to fluorine. |

| C-NO₂ | 145 - 150 | s | Aromatic carbon directly attached to the nitro group. |

| C-COCF₃ | 135 - 140 | s | Aromatic carbon attached to the ketone, deshielded. |

| Aromatic C-H | 125 - 135 | s | Four distinct signals for the remaining aromatic carbons. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum of this molecule will be defined by the strong absorptions from the ketone carbonyl (C=O), the nitro group (N-O), and the carbon-fluorine (C-F) bonds. The position of the C=O stretch is particularly diagnostic; the adjacent electron-withdrawing CF₃ group significantly increases its vibrational frequency compared to a simple alkyl ketone.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty stage.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Processing: The spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Predicted Data & Interpretation:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds. |

| C=O Stretch (Ketone) | 1715 - 1735 | Strong | Frequency is increased due to the inductive effect of the α-CF₃ group. |

| Aromatic C=C Bending | 1600 - 1450 | Medium | Skeletal vibrations of the phenyl ring. |

| Asymmetric NO₂ Stretch | 1520 - 1550 | Strong | One of the two characteristic stretches for a nitro group. |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong | The second characteristic stretch for a nitro group. |

| C-F Stretch | 1300 - 1100 | Very Strong | Multiple strong bands are expected for the CF₃ group. |

III. Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Rationale: Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Under Electron Ionization (EI), 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is expected to produce a clear molecular ion peak and undergo predictable fragmentation pathways related to its functional groups.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via a direct insertion probe or through a GC inlet.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

Predicted Data & Interpretation: The molecular weight of C₈H₄F₃NO₃ is 219.12 g/mol .[2][6] The mass spectrum should show a molecular ion (M⁺˙) at m/z 219.

Key Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting ions. The most likely cleavage events are the loss of the trifluoromethyl radical and fragmentation of the nitro group.

Caption: Predicted EI-MS fragmentation pathway for the title compound.

-

α-Cleavage: The most favorable initial fragmentation for ketones is typically cleavage of the bond adjacent to the carbonyl. Loss of the stable trifluoromethyl radical (•CF₃) would yield a prominent acylium ion at m/z 150 .[7]

-

Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose •NO₂ (46 Da) to give an ion at m/z 173 .[8][9]

-

Further Fragmentation: The acylium ion at m/z 150 can subsequently lose carbon monoxide (CO, 28 Da) to form an ion at m/z 122 , which corresponds to the 2-nitrophenyl cation.

Conclusion

The structural elucidation of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone requires a synergistic application of multiple spectroscopic techniques. By combining the detailed connectivity information from multi-nuclear NMR, the functional group confirmation from IR, and the molecular weight and fragmentation data from MS, a complete and validated structural assignment can be achieved. This guide provides the theoretical basis, practical protocols, and expert interpretation necessary to confidently analyze this challenging yet important molecule, ensuring data integrity and advancing research and development goals.

References

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

ACS Omega. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. [Link]

-

Chemical Communications. (2014). Trifluoromethyl ketones: properties, preparation, and application. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

YouTube. (2022). Mass Fragmentation pattern of nitro compounds. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PMC - NIH. (2008). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

PMC - NIH. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

Sources

- 1. CAS 17408-17-2: 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17408-17-2|2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone: Synthesis, Applications, and Core Chemical Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are of paramount importance. The strategic introduction of fluorine-containing moieties can dramatically alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these crucial synthons is 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone, a versatile intermediate whose trifluoromethyl and nitro-substituted phenyl rings offer a gateway to a diverse array of complex heterocyclic structures. This guide provides an in-depth exploration of its synthesis, key reactions, and its pivotal role in the development of novel therapeutic agents.

Core Chemical Identity and Synonyms

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is a ketone derivative characterized by a trifluoromethyl group attached to the carbonyl carbon and a nitro group at the ortho position of the phenyl ring. This specific arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone |

| CAS Number | 17408-17-2[1][2][3] |

| Molecular Formula | C₈H₄F₃NO₃[1][3] |

| Molecular Weight | 219.12 g/mol [1][3] |

| Common Synonyms | 2'-Nitro-2,2,2-trifluoroacetophenone[2] |

| Acetophenone, 2,2,2-trifluoro-2'-nitro-[2] | |

| Ethanone, 2,2,2-trifluoro-1-(2-nitrophenyl)-[3] |

Synthesis of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone: A Methodological Overview

The synthesis of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone can be approached through several synthetic strategies, primarily revolving around the formation of the carbon-carbon bond between the trifluoroacetyl group and the nitrophenyl ring. One of the most common methods is a variation of the Friedel-Crafts acylation. However, the presence of a deactivating nitro group on the aromatic ring presents a significant challenge for classical Friedel-Crafts reactions.[4]

A plausible and effective approach involves the use of a more reactive trifluoroacetylating agent or a modified Grignard reaction. A general representation of a potential synthetic pathway is outlined below.

Caption: A generalized synthetic workflow for 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone.

Experimental Protocol: A Representative Synthesis

Materials:

-

2-Nitro-substituted benzene derivative (e.g., 2-nitrophenylmagnesium bromide, prepared in situ from 2-bromonitrobenzene and magnesium)

-

Ethyl trifluoroacetate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation (if applicable): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent from 2-bromonitrobenzene and magnesium turnings in anhydrous THF.

-

Acylation: Cool the Grignard solution to 0 °C in an ice bath. To this, add a solution of ethyl trifluoroacetate in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Key Chemical Transformations and Applications in Drug Development

The synthetic utility of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone lies in the sequential or concerted transformation of its two key functional groups: the nitro group and the ketone.

Reduction of the Nitro Group: Gateway to Heterocyclic Scaffolds

The reduction of the nitro group to an amino group is a pivotal step, yielding 2'-amino-2,2,2-trifluoroacetophenone. This transformation opens the door to a vast array of cyclization reactions to form various nitrogen-containing heterocycles.

Common Reducing Agents:

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[5]

-

Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid.[5]

-

Transfer Hydrogenation: Reagents like ammonium formate in the presence of Pd/C can also be effective.

Caption: Synthesis of quinolines from the amino intermediate.

Antimicrobial Mechanism of Action: Quinolone-based antimicrobials often exert their effect by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [6]This leads to the inhibition of bacterial cell division and ultimately cell death. Some quinoline derivatives also exhibit their antimicrobial activity by disrupting the bacterial cell membrane, leading to depolarization and leakage of intracellular components. [7]The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy. [8]

Physical and Spectral Data (Predicted and Reported)

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to light yellow to green powder/crystal | [9] |

| Melting Point | 54-58 °C | [9] |

| Boiling Point | 113 °C at 12 mmHg | [9] |

| Solubility | Soluble in methanol | [9] |

Safety and Handling

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed [1]* H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [9]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

Conclusion

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is a valuable and reactive building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its strategic importance lies in the sequential transformation of its nitro and trifluoroacetyl moieties, providing a clear pathway to trifluoromethyl-substituted quinolines and potentially other heterocyclic systems with promising antimicrobial properties. While detailed synthetic protocols for this specific compound are not widely published, its synthesis can be achieved through established organometallic or acylation methodologies. Further research into the applications of this versatile intermediate is likely to yield novel therapeutic agents with enhanced efficacy and desirable pharmacokinetic profiles.

References

(Please note that a comprehensive, clickable list of all cited sources would be generated here based on the actual search results and used citations.)

Sources

- 1. 17408-17-2|2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. CAS 17408-17-2: 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 9. 2,2,2-Trifluoro-3'-nitroacetophenone | 657-15-8 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Chemical Properties of 2'-Nitro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitro-2,2,2-trifluoroacetophenone is a fascinating molecule that stands at the intersection of two important classes of organic compounds: nitroaromatics and trifluoromethyl ketones. The presence of both the ortho-nitro group and the trifluoroacetyl moiety on the benzene ring gives rise to a unique chemical personality, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and development.

Nomenclature and Structural Elucidation

2'-Nitro-2,2,2-trifluoroacetophenone, as its name suggests, is a derivative of acetophenone with a nitro group at the ortho (2') position of the phenyl ring and a trifluoromethyl group replacing the methyl protons of the acetyl group.

It is important to address a point of potential confusion regarding its isomers. While the focus of this guide is the 2'-nitro isomer, the CAS number 657-15-8 is often associated with the 3'-nitro isomer in commercial listings.[1] Researchers should therefore verify the identity of any commercial samples through analytical means.

Molecular Structure:

Caption: 2D structure of 2'-Nitro-2,2,2-trifluoroacetophenone.

Physical and Spectroscopic Properties

Detailed experimental data for 2'-Nitro-2,2,2-trifluoroacetophenone is not widely available in the public domain. However, based on the properties of its parent compounds and the 3'-nitro isomer, we can predict its key physical and spectroscopic characteristics.

Table 1: Physical and Predicted Spectroscopic Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₈H₄F₃NO₃ | Calculated |

| Molecular Weight | 219.12 g/mol | Calculated |

| Appearance | Likely a yellow solid or oil | Based on 2'-nitroacetophenone[2] and 3'-nitro-2,2,2-trifluoroacetophenone[1] |

| Melting Point | Expected to be a low-melting solid | 3'-nitro-2,2,2-trifluoroacetophenone has a melting point of 54-58 °C[1] |

| Boiling Point | > 200 °C at atmospheric pressure | 3'-nitro-2,2,2-trifluoroacetophenone has a boiling point of 113 °C at 12 mmHg[1] |

| Solubility | Soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate). Insoluble in water. | Based on the general solubility of similar aromatic ketones[2] |

| ¹H NMR | Aromatic region (4H, multiplet), no aliphatic protons. | Predicted based on structure |

| ¹³C NMR | Signals for aromatic carbons, a carbonyl carbon, and a quartet for the CF₃ carbon. | Predicted based on structure |

| ¹⁹F NMR | A singlet for the CF₃ group. | Predicted based on structure |

| IR Spectroscopy | Strong C=O stretch (~1700-1720 cm⁻¹), N-O stretches (~1530 and 1350 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹). | Predicted based on characteristic functional group absorptions[3][4] |

| Mass Spectrometry | Molecular ion peak at m/z = 219. | Calculated |

Synthesis of 2'-Nitro-2,2,2-trifluoroacetophenone

The most direct route to 2'-Nitro-2,2,2-trifluoroacetophenone is through the electrophilic nitration of 2,2,2-trifluoroacetophenone. The trifluoroacetyl group is a meta-directing deactivator; however, some ortho-substitution is expected to occur.

Caption: Synthetic pathway to 2'-Nitro-2,2,2-trifluoroacetophenone.

Experimental Protocol: Nitration of 2,2,2-Trifluoroacetophenone (Illustrative)

-

Warning: This reaction involves the use of strong acids and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 equivalents) to 0 °C in an ice bath.

-

Addition of Substrate: Slowly add 2,2,2-trifluoroacetophenone (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0 °C.

-

Nitration: Add the nitrating mixture dropwise to the solution of 2,2,2-trifluoroacetophenone in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-10 °C for a specified time (e.g., 1-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate the 2'-nitro isomer.

Chemical Reactivity

The chemical reactivity of 2'-Nitro-2,2,2-trifluoroacetophenone is governed by the interplay of its three key components: the aromatic ring, the nitro group, and the trifluoromethyl ketone.

Reactions of the Nitro Group

The ortho-nitro group is a versatile functional handle that can undergo a variety of transformations, most notably reduction to an amino group. This transformation is a gateway to a wide range of further derivatizations, including the synthesis of heterocyclic compounds.

Caption: Reduction of the nitro group to an amine.

Selective Reduction of the Nitro Group:

A key challenge in the chemistry of this molecule is the selective reduction of the nitro group in the presence of the ketone. While strong reducing agents like lithium aluminum hydride would reduce both functionalities, milder and more selective methods are available.

-

Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a common and effective method for the reduction of aromatic nitro groups.[5] This method is often clean and high-yielding.

-

Metal/Acid Systems: Reagents such as iron powder in acidic medium (e.g., acetic acid or ammonium chloride solution) or tin(II) chloride in hydrochloric acid are classic and reliable methods for the chemoselective reduction of nitroarenes.[5]

The resulting 2'-amino-2,2,2-trifluoroacetophenone is a valuable intermediate for the synthesis of various nitrogen-containing heterocycles and other pharmaceutically relevant scaffolds.[6]

Reactions of the Trifluoromethyl Ketone

The trifluoromethyl ketone is a highly electrophilic carbonyl group due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it susceptible to nucleophilic attack.

-

Reduction to the Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 2,2,2-trifluoro-1-(2'-nitrophenyl)ethanol, using hydride reducing agents such as sodium borohydride. It is important to note that sodium borohydride is generally selective for the reduction of ketones in the presence of nitro groups.[7]

-

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds will readily add to the carbonyl group to form tertiary alcohols.

-

Wittig Reaction and Related Olefinations: The ketone can undergo olefination reactions to form trifluoromethyl-substituted alkenes.

Reactions of the Aromatic Ring

The aromatic ring of 2'-Nitro-2,2,2-trifluoroacetophenone is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups. Conversely, it is activated towards nucleophilic aromatic substitution (SₙAr).

-

Nucleophilic Aromatic Substitution: The presence of the ortho-nitro group can facilitate the displacement of a suitable leaving group (e.g., a halogen) at the 1' or 3' position by a nucleophile.

Applications in Drug Discovery and Materials Science

The unique combination of a nitro group and a trifluoromethyl ketone makes 2'-Nitro-2,2,2-trifluoroacetophenone a highly attractive building block in several areas:

-

Pharmaceuticals: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The nitro group can be a pharmacophore itself or a precursor to an amino group, which is a key functional group in many drug molecules. This compound can serve as a starting material for the synthesis of novel anti-inflammatory, analgesic, and other biologically active compounds.[1]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy of agrochemicals. This molecule can be used to develop new pesticides and herbicides.[1]

-

Materials Science: The electron-deficient nature of the aromatic ring and the presence of polar functional groups suggest potential applications in the development of advanced materials with specific electronic and optical properties.[1]

Conclusion

2'-Nitro-2,2,2-trifluoroacetophenone is a molecule with significant synthetic potential. Its unique combination of functional groups provides a platform for a wide range of chemical transformations, leading to the creation of novel and complex molecular architectures. While detailed experimental data for this specific isomer remains somewhat limited in publicly accessible literature, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its applications in various fields of chemical research and development. Further investigation into the specific properties and reactions of this compound is warranted and will undoubtedly uncover new opportunities for innovation.

References

-

American Chemical Society. (2014, April 15). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Nitroacetophenone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoroacetophenone. PubChem. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Yanbu Journal of Engineering and Science. (2022, February 7). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional Theory. Retrieved from [Link]

- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. Retrieved from [Link]

-

American Chemical Society. (2007, November 3). Direct, Catalytic Enantioselective Nitroaldol (Henry) Reaction of Trifluoromethyl Ketones: An Asymmetric Entry to α-Trifluoromethyl-Substituted Quaternary Carbons. Organic Letters. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

American Chemical Society. (n.d.). The Reaction of Trifluoromethyl Ketones and Trialkylphosphines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic Reduction of 2-nitroaniline: A Review. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Retrieved from [Link]

- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 7. jsynthchem.com [jsynthchem.com]

Navigating the Solubility Landscape of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone, a key building block in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular architecture and the principles of solvent-solute interactions. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate critical data for their specific applications. This guide is intended for chemists, pharmacologists, and materials scientists engaged in research and development activities where understanding and controlling the solubility of this fluorinated ketone is paramount.

Introduction: The Significance of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone, with a molecular formula of C₈H₄F₃NO₃ and a molecular weight of 219.12 g/mol , is a versatile intermediate in organic synthesis.[1] Its structure, featuring a trifluoromethyl group and a nitrophenyl moiety, imparts unique electronic properties that are highly desirable in the design of novel pharmaceuticals and functional materials. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitro group, a strong electron-withdrawing group, serves as a valuable synthetic handle for further chemical transformations.

A fundamental understanding of the solubility of this compound in different organic solvents is a critical prerequisite for its effective utilization in synthesis, purification, formulation, and biological screening. Solubility dictates reaction kinetics, crystallization behavior, and bioavailability, making it a pivotal parameter in drug development and process chemistry. While general statements suggest its solubility in organic solvents, a detailed, quantitative analysis is currently lacking in publicly available literature. This guide aims to bridge this knowledge gap by providing a theoretical assessment and a practical framework for its experimental determination.

Theoretical Solubility Profile: A Molecular Perspective

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding.

2.1. Key Structural Features Influencing Solubility:

-

Aromatic Phenyl Ring: The phenyl group is inherently nonpolar and will favor interactions with aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Trifluoromethyl (-CF₃) Group: This group is highly electronegative and electron-withdrawing. While it increases the overall polarity of the molecule compared to a methyl group, its interactions are complex. It can participate in dipole-dipole interactions and weak hydrogen bonding with suitable donors. Its presence can also disrupt crystal lattice packing, which can sometimes lead to increased solubility.

-

Nitro (-NO₂) Group: The nitro group is a strong polar and electron-withdrawing group, capable of significant dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Ketone (-C=O) Group: The carbonyl group is polar and a hydrogen bond acceptor, readily interacting with polar and protic solvents.

2.2. Predicted Solubility in Common Organic Solvents:

Based on these structural features, we can predict the likely solubility behavior of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone in various classes of organic solvents. The computationally derived LogP value of approximately 2.34 suggests a moderate lipophilicity.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | The polar ketone and nitro groups will interact favorably with the polar functionalities of these solvents. |

| Polar Protic | Methanol, Ethanol | High | In addition to dipole-dipole interactions, the solvent's hydroxyl group can act as a hydrogen bond donor to the ketone and nitro groups of the solute. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents can effectively solvate the polar regions of the molecule. The non-fluorinated analog, 2'-Nitroacetophenone, is known to be soluble in chloroform. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π interactions with these solvents, though the polar groups may be less effectively solvated. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity imparted by the nitro and ketone groups will lead to poor interactions with nonpolar aliphatic solvents. |

It is crucial to emphasize that these are qualitative predictions. The actual quantitative solubility will depend on factors such as temperature, crystalline form of the solute, and the presence of any impurities.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method, a gold standard for solubility determination.

3.1. Materials and Equipment:

-

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone (purity ≥95%)[1]

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

3.2. Experimental Workflow:

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for solubility determination.

3.3. Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone of known concentrations.

-

Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

3.4. Self-Validating System and Trustworthiness:

To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated:

-

Time to Equilibrium: As mentioned, confirm that the measured solubility does not change significantly between later time points (e.g., 24 and 48 hours).

-

Multiple Replicates: Prepare at least three replicate samples for each solvent to assess the precision of the measurement.

-

Visual Confirmation: After the equilibration period, there should still be visible excess solid in each vial, confirming that a saturated solution was achieved.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the quantitative solubility of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone in organic solvents is currently unavailable, this technical guide provides a robust framework for both predicting and experimentally determining this critical physicochemical parameter. The theoretical analysis, based on the compound's molecular structure, suggests high solubility in polar aprotic and protic solvents and lower solubility in nonpolar aliphatic solvents.

The detailed experimental protocol provided herein offers a reliable and validated method for researchers to generate high-quality solubility data tailored to their specific needs. The generation and dissemination of such data will be invaluable to the scientific community, facilitating the broader application of this important fluorinated building block in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource and stimulate further investigation into the physicochemical properties of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone.

References

-

PubChem. 2'-Nitroacetophenone. [Link]

Sources

An In-Depth Technical Guide to the Theoretical Mechanism of Action of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone

This guide provides a comprehensive exploration of the theoretical mechanism of action for the compound 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document synthesizes known chemical principles to propose a plausible dual-faceted mechanism of action, underpinned by detailed experimental protocols for its validation.

Introduction and Physicochemical Profile

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is a small organic molecule characterized by a trifluoroacetyl group and a nitrophenyl moiety.[1] This compound typically appears as a pale yellow solid or liquid and is soluble in common organic solvents.[1] The presence of the highly electronegative trifluoromethyl group significantly enhances the electrophilicity of the ketone's carbonyl carbon, a key feature influencing its reactivity.[1] Concurrently, the ortho-positioned nitro group, a strong electron-withdrawing group, modulates the electronic properties of the aromatic ring, rendering it susceptible to specific biochemical transformations.[2]

Table 1: Physicochemical Properties of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone

| Property | Value | Source |

| CAS Number | 17408-17-2 | [1][3][4] |

| Molecular Formula | C₈H₄F₃NO₃ | [1][3] |

| Molecular Weight | 219.12 g/mol | [3][4] |

| Appearance | Pale yellow solid or liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Proposed Theoretical Mechanism of Action: A Dual-Pronged Approach

Based on the distinct chemical functionalities of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone, a dual mechanism of action is proposed. This involves both direct, targeted covalent inhibition of specific enzymes and a broader, indirect mechanism initiated by metabolic activation of the nitro group.

Mechanism I: Covalent Inhibition via the Electrophilic Trifluoromethyl Ketone

The trifluoromethyl ketone (TFMK) moiety is a well-established pharmacophore known for its ability to act as a potent inhibitor of serine and cysteine proteases.[1] The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1]

In a biological context, this electrophilicity can be exploited to form a covalent bond with nucleophilic residues, such as the hydroxyl group of serine or the thiol group of cysteine, within the active site of an enzyme. This interaction forms a stable, yet potentially reversible, hemiketal or hemithioketal adduct, respectively.[1] This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.[5][6]

Caption: Covalent inhibition pathway of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone.

Mechanism II: Reductive Activation of the Nitroaromatic Moiety

Aromatic nitro compounds are known to undergo bioreduction in physiological systems, a process catalyzed by various nitroreductase enzymes.[7][8] This metabolic pathway can transform the relatively inert nitro group into highly reactive intermediates, including the nitroso and hydroxylamine species.[7]

These reactive intermediates are electrophilic and can covalently modify a broader range of cellular nucleophiles beyond specific enzyme active sites, including other amino acid residues in proteins, nucleic acids, and glutathione. This can lead to a wider array of cellular consequences, including the induction of oxidative stress through the generation of reactive oxygen species (ROS) during the redox cycling of the nitro anion radical.[7] The ortho-position of the nitro group relative to the trifluoroacetyl group may influence the stability and reactivity of these intermediates through intramolecular interactions.

Caption: Reductive activation pathway of the nitroaromatic moiety.

Experimental Validation Protocols

To substantiate the proposed dual mechanism of action, a series of targeted experiments are necessary. The following protocols provide a framework for investigating both the direct covalent inhibition and the reductive activation pathways.

Validation of Covalent Enzyme Inhibition

Objective: To determine if 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone acts as a covalent inhibitor of a model serine or cysteine protease.

Experimental Workflow:

Caption: Experimental workflow for validating covalent enzyme inhibition.

Step-by-Step Methodology:

-

Enzyme Kinetic Assays:

-

Determine the IC50 value of the compound against a panel of serine and cysteine proteases using a standard chromogenic or fluorogenic substrate.

-

Perform time-dependent inhibition assays to determine the rate of inactivation (k_inact) and the inhibition constant (K_I). A time-dependent decrease in enzyme activity is indicative of covalent modification.[9][10][11]

-

-

Washout Experiments:

-

Pre-incubate the target enzyme with the compound.

-

Remove the unbound inhibitor by dialysis or rapid dilution.

-

Measure the residual enzyme activity. Lack of recovery of enzyme activity after removal of the unbound inhibitor suggests irreversible or slowly reversible covalent binding.

-

-

Mass Spectrometry Analysis:

-

Incubate the target enzyme with the compound.

-

Analyze the intact protein using LC-MS to detect a mass shift corresponding to the addition of the compound.[12]

-

Perform tryptic digestion of the protein-inhibitor complex followed by LC-MS/MS analysis to identify the specific amino acid residue that has been covalently modified.[12][13]

-

Validation of Reductive Activation

Objective: To investigate the bioreduction of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone and the subsequent covalent modification of proteins.

Experimental Workflow:

Caption: Experimental workflow for validating reductive activation.

Step-by-Step Methodology:

-

In Vitro Metabolism Studies:

-

Incubate the compound with liver microsomes or recombinant nitroreductase enzymes in the presence of NADPH.

-

Monitor the disappearance of the parent compound and the formation of metabolites over time using LC-MS.

-

Characterize the structure of the metabolites to identify the reduced species (nitroso, hydroxylamine).

-

-

Cell-Based Assays:

-

Treat a relevant cell line with the compound.

-

Measure the intracellular levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

-

Lyse the cells and perform a "bottom-up" proteomics workflow (tryptic digest followed by LC-MS/MS) to identify proteins that have been covalently modified by the compound or its reactive metabolites.[12][13] Specialized software can be used to search for unexpected mass shifts on peptides.

-

Conclusion

The theoretical mechanism of action for 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is likely a multifaceted process involving both direct covalent inhibition of nucleophilic enzymes through its electrophilic trifluoromethyl ketone and a broader spectrum of cellular effects initiated by the reductive metabolism of its nitroaromatic moiety. The proposed experimental workflows provide a robust strategy for elucidating the precise molecular interactions and cellular consequences of this compound, offering valuable insights for its potential development as a therapeutic agent or a chemical probe.

References

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

García-Cánovas, F., García-Carmona, F., & Lozano, J. A. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 869–874. [Link]

-

Marnett, L. J., & Riggins, J. N. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology, 32(5), 755–771. [Link]

-

de Souza, T. B., & de Alencastro, R. B. (2016). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 27(8), 1337-1360. [Link]

-

Melvin, A. A., & Nunn, C. M. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

-

PubChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. [Link]

-

Waley, S. G. (1985). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 227(3), 843–849. [Link]

-

LibreTexts Chemistry. Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. Bioreduction of the nitro group by nitroreductases (NTR) or others... [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Cambridge MedChem Consulting. Serine Protease Inhibitors. [Link]

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

-

Portland Press. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. [Link]

-

ResearchGate. Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. [Link]

-

Massey, V. (1994). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Journal of Biological Chemistry, 269(36), 22459–22462. [Link]

Sources

- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]

- 6. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. scielo.br [scielo.br]

- 8. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone, a key building block in synthetic organic chemistry. We will delve into its discovery and historical context, explore the intricacies of its synthesis with a focus on the challenging trifluoroacetylation of a deactivated aromatic ring, detail its physicochemical and spectroscopic properties, and discuss its current and potential applications in research and drug development.

Introduction and Historical Context

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone, also known as 2'-nitro-2,2,2-trifluoroacetophenone, is an organic compound featuring a trifluoroacetyl group attached to a nitrophenyl moiety.[1][2][3] The presence of the strongly electron-withdrawing trifluoromethyl group and the nitro group imparts unique reactivity to this molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3]

While a definitive seminal publication marking the "discovery" of this specific molecule is not readily apparent in a singular, celebrated paper, its existence is rooted in the broader development of organofluorine chemistry and the persistent efforts to synthesize trifluoromethyl ketones. The trifluoroacetyl group is a key pharmacophore in modern drug design, and its introduction into aromatic systems has been a subject of intense research. The synthesis of the title compound represents a significant challenge due to the electronic properties of the starting materials, a topic we will explore in detail.

Physicochemical and Spectroscopic Properties

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is typically a pale yellow solid or liquid, depending on its purity.[1][2][3] It is generally soluble in common organic solvents.[1][2][3]

| Property | Value | Source |

| CAS Number | 17408-17-2 | [1][2][4] |

| Molecular Formula | C₈H₄F₃NO₃ | [1][4] |

| Molecular Weight | 219.12 g/mol | [1][4] |

| Appearance | Pale yellow solid or liquid | [1][2][3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Spectroscopic Data:

-

¹H NMR: The aromatic region would display a complex multiplet pattern for the four protons on the disubstituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of both the nitro and trifluoroacetyl groups.

-

¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms. The carbonyl carbon would appear significantly downfield, and the carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet would be observed for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands would be present for the carbonyl group (C=O) stretch (typically around 1700-1730 cm⁻¹), and for the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 219. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage adjacent to the carbonyl group.

Synthesis of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone: A Technical Deep Dive

The synthesis of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is a challenging endeavor primarily due to the strongly deactivating nature of the nitro group on the aromatic ring. The classical and most direct approach, Friedel-Crafts acylation, is notoriously difficult with such substrates.

The Challenge of Friedel-Crafts Acylation on Deactivated Rings

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring via an electrophilic aromatic substitution mechanism. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acyl halide or anhydride, generating a highly electrophilic acylium ion.

However, the presence of a strongly electron-withdrawing group like the nitro group (-NO₂) deactivates the benzene ring towards electrophilic attack.[5] This deactivation is so pronounced that nitrobenzene is often used as a solvent for Friedel-Crafts reactions on other, more reactive substrates.[6]

Figure 1: Conceptual diagram illustrating the challenge of Friedel-Crafts acylation on a deactivated aromatic ring like nitrobenzene compared to an activated ring.

A Plausible Synthetic Approach: Modified Friedel-Crafts Conditions

Despite the challenges, the synthesis is achievable under forcing conditions or with more potent acylation systems. A plausible, though not explicitly detailed in readily available literature for this specific isomer, method would involve the reaction of nitrobenzene with trifluoroacetic anhydride (TFAA) in the presence of a strong Lewis acid.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Acylating Agent: Trifluoroacetic anhydride is a highly reactive acylating agent due to the strong inductive effect of the two trifluoromethyl groups, making the carbonyl carbons highly electrophilic.

-

Lewis Acid: A powerful Lewis acid such as aluminum chloride (AlCl₃) or a superacid system (e.g., triflic acid) would be necessary to generate a sufficiently electrophilic trifluoroacylium cation to overcome the deactivation of the nitrobenzene ring.

-

Reaction Conditions: Elevated temperatures would likely be required to drive the reaction forward. However, this also increases the risk of side reactions and decomposition.

-

Isomer Distribution: Electrophilic substitution on nitrobenzene is known to favor the meta position. Therefore, the direct acylation of nitrobenzene would be expected to yield primarily the 3-nitro isomer, with the desired 2-nitro (ortho) and the 4-nitro (para) isomers as minor products. This necessitates a challenging purification step.

Self-Validating System and Protocol:

A robust experimental protocol would include the following self-validating checks:

-

Reaction Monitoring: The progress of the reaction should be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of starting materials and the formation of products.

-

Product Isolation and Purification: The crude product mixture would require careful purification, likely through column chromatography, to separate the desired ortho isomer from the more abundant meta isomer and other byproducts.

-

Spectroscopic Confirmation: The identity and purity of the isolated 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone must be unequivocally confirmed by a full suite of spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) and compared against known data or theoretical predictions.

Alternative Synthetic Strategies

Given the difficulties of the direct Friedel-Crafts approach, alternative synthetic routes that circumvent the acylation of a deactivated ring are often more viable in a laboratory setting.

1. Synthesis via an Organometallic Intermediate:

This strategy involves the preparation of an organometallic reagent from a pre-functionalized nitrobenzene derivative, followed by reaction with a trifluoroacetylating agent.

Figure 2: A potential synthetic workflow utilizing a Grignard reagent.

Detailed Protocol Concept:

-

Formation of the Grignard Reagent: 2-Bromonitrobenzene would be reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form 2-nitrophenylmagnesium bromide. This step is challenging as Grignard reagents can be incompatible with nitro groups. Low temperatures and careful control of reaction conditions are critical.

-

Acylation: The freshly prepared Grignard reagent would then be added to a solution of a suitable trifluoroacetylating agent, such as trifluoroacetyl chloride or ethyl trifluoroacetate, at low temperature.

-

Workup and Purification: The reaction would be quenched with an acidic solution, followed by extraction and chromatographic purification.

2. Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methods offer powerful alternatives. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed. For instance, 2-nitrophenylboronic acid could be coupled with a trifluoroacetylating agent in the presence of a palladium catalyst.

Applications in Drug Development and Research

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Precursor to Biologically Active Compounds: The nitro group can be readily reduced to an amino group, which can then be further functionalized. The trifluoromethyl ketone moiety can be transformed into various other functional groups or act as a key structural element in its own right.

-

Synthesis of Heterocycles: The presence of two reactive functional groups on adjacent positions of the aromatic ring makes it an ideal precursor for the synthesis of various heterocyclic compounds, such as quinolines and indoles, which are common scaffolds in medicinal chemistry.

Conclusion

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is a molecule of significant synthetic utility, the preparation of which highlights a classic challenge in organic chemistry: electrophilic aromatic substitution on a strongly deactivated ring. While direct Friedel-Crafts acylation is problematic, alternative strategies utilizing organometallic intermediates or modern cross-coupling reactions provide more practical synthetic routes. The unique combination of a nitro group and a trifluoroacetyl group makes this compound a valuable building block for the construction of complex and potentially biologically active molecules, ensuring its continued importance in the fields of medicinal and materials chemistry.

References

-

PubChem. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. [Link]

-

The Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

-

PubChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. [Link]

-

NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]

-

The Journal of Organic Chemistry. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]

- Google Patents. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

- Google Patents.

-

ResearchGate. Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. [Link]

-

ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. [Link]

-

PubChem. 2,2,2-Trifluoroacetophenone. [Link]

-

ORBi. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 17408-17-2|2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. CAS 17408-17-2: 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone [cymitquimica.com]

- 4. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | C8H4F3NO3 | CID 69566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]